2-Nitrobenzaldehyde-d4

Overview

Description

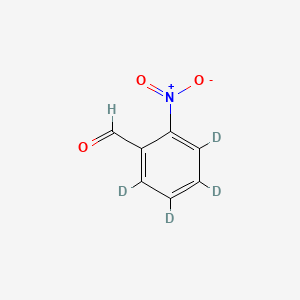

2-Nitrobenzaldehyde-d4 is a deuterated form of 2-nitrobenzaldehyde, an organic aromatic compound. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is characterized by a nitro group (-NO2) attached to the second position of the benzene ring and an aldehyde group (-CHO) at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzaldehyde-d4 typically involves the nitration of deuterated benzaldehyde. The process begins with the deuteration of benzaldehyde, followed by nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the ortho-nitro isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated benzaldehyde as the starting material, which is nitrated under controlled conditions to yield the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Types of Reactions:

Reduction: this compound can be reduced to 2-aminobenzaldehyde-d4 using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Oxidation: It can undergo oxidation to form 2-nitrobenzoic acid-d4 using oxidizing agents like potassium permanganate or selenium dioxide.

Condensation: The compound can participate in condensation reactions with primary amines to form Schiff bases, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Reduction: Sodium borohydride in methanol or ethanol, hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate in an alkaline medium, selenium dioxide in an acidic medium.

Condensation: Primary amines in the presence of a dehydrating agent such as acetic acid.

Major Products:

Reduction: 2-Aminobenzaldehyde-d4

Oxidation: 2-Nitrobenzoic acid-d4

Condensation: Schiff bases

Scientific Research Applications

Analytical Chemistry

Derivatization in Mass Spectrometry

One of the primary applications of 2-nitrobenzaldehyde-d4 is in the derivatization of analytes for mass spectrometry. It is often used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enhance the detection sensitivity of nitrofuran metabolites. For instance, in a study focusing on the determination of nitrofuran residues in food products, this compound was employed to improve the accuracy of the analytical method, achieving high recoveries and low limits of detection for nitrofuran metabolites .

Table 1: Performance Metrics of LC-MS/MS Methods Using this compound

| Metric | Value |

|---|---|

| Average Recovery (%) | 83.3 - 104.3 |

| Limit of Detection (μg/kg) | 0.6 - 0.9 |

| Limit of Quantification (μg/kg) | 0.20 - 0.28 |

| Correlation Coefficient (r²) | > 0.99 |

Drug Discovery

Fragment-Based Drug Discovery

In drug discovery, particularly in fragment-based approaches, this compound serves as a valuable tool for evaluating protein-ligand interactions using nuclear magnetic resonance (NMR) spectroscopy. Its incorporation into NMR studies allows researchers to monitor binding affinities and optimize lead compounds effectively. The compound's unique properties facilitate the identification of small molecules that can bind to target proteins, enhancing the drug development process .

Case Study: NMR Spectroscopy in Drug Discovery

A notable case study demonstrated the use of NMR spectroscopy with this compound to identify potential inhibitors for voltage-gated calcium channels. The study detailed how the compound's interaction with various ligands was analyzed to determine binding modes and affinities, showcasing its role in optimizing drug candidates .

Photochemistry

Photochemical Actinometry

This compound has also been investigated for its photochemical properties, particularly as a photochemical actinometer. It is used to measure photon fluxes and assess photostability in various environmental conditions. The compound undergoes specific photochemical reactions that allow researchers to quantify light intensity and study its effects on other substances .

Table 2: Photochemical Properties of this compound

| Property | Value |

|---|---|

| Absorption Spectrum Peak (nm) | [Data not specified] |

| Quantum Yield | [Data not specified] |

| Reaction Products | [Data not specified] |

Mechanism of Action

The mechanism of action of 2-Nitrobenzaldehyde-d4 involves its ability to undergo various chemical reactions due to the presence of the nitro and aldehyde groups. The nitro group is an electron-withdrawing group, which makes the compound highly reactive in nucleophilic substitution reactions. The aldehyde group can participate in condensation reactions, forming imines and other derivatives. These reactions are facilitated by the deuterium atoms, which provide stability and enhance the compound’s utility in NMR spectroscopy.

Comparison with Similar Compounds

2-Nitrobenzaldehyde: The non-deuterated form of 2-Nitrobenzaldehyde-d4, used in similar applications but lacks the benefits of deuterium labeling.

3-Nitrobenzaldehyde: An isomer with the nitro group at the third position, used in different synthetic pathways.

4-Nitrobenzaldehyde: An isomer with the nitro group at the fourth position, also used in organic synthesis.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy. This labeling allows for more precise studies of reaction mechanisms and molecular interactions, making it a valuable tool in both academic and industrial research.

Biological Activity

2-Nitrobenzaldehyde-d4 (CAS No. 1020718-69-7) is a deuterated derivative of 2-nitrobenzaldehyde, an aromatic compound known for its diverse biological activities. The presence of deuterium (D) in the compound significantly alters its chemical properties and biological interactions. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and various applications in pharmacology and biochemistry.

This compound has the molecular formula CHDNO and a molecular weight of 155.14 g/mol. It is synthesized through standard organic reactions involving the nitration of benzaldehyde followed by deuteration processes. The introduction of deuterium can enhance the stability and bioavailability of the compound in biological systems.

Antibacterial Activity

Research indicates that substituted benzaldehydes, including 2-nitrobenzaldehyde derivatives, exhibit varying degrees of antibacterial activity. A study evaluated several benzaldehyde derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that at a concentration of 50 μg/ml, certain derivatives demonstrated moderate antibacterial activity, while others, including those with deuterated forms like this compound, displayed poor activity against these strains .

| Compound | Concentration (μg/ml) | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|---|

| This compound | 50 | Poor | Moderate |

| Benzaldehyde | 50 | Moderate | Good |

Antiviral Properties

The antiviral potential of nitro-substituted benzaldehydes has been explored in various studies. While specific data on this compound is limited, related compounds have shown efficacy against viral infections by inhibiting viral replication and entry into host cells. Mechanistic studies suggest that these compounds may interfere with viral protein synthesis or disrupt viral envelope integrity.

Case Studies

- Toxicological Studies : In a comprehensive toxicological assessment, benzaldehyde derivatives were administered to F344/N rats and male mice to evaluate their long-term effects on health. The studies indicated that high doses might lead to non-neoplastic lesions in the forestomach of mice, raising concerns about potential carcinogenic effects. Although no direct evidence was found for this compound specifically, these findings highlight the importance of understanding the safety profiles of nitro-substituted compounds .

- Photochemical Properties : A study on photochemical behavior revealed that o-nitrobenzaldehyde exhibits unique photolability characteristics due to irreversible phototautomerization. This property could be relevant for applications in photodynamic therapy or as a photoprotective agent in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Nitro-substituted compounds are known to generate ROS, which can lead to oxidative stress in cells, potentially triggering apoptosis in cancer cells.

- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways, affecting cellular proliferation and survival.

- Modulation of Signaling Pathways : There is evidence suggesting that nitrobenzaldehydes can modulate important signaling pathways such as NF-κB and MAPK, influencing inflammatory responses and cell survival mechanisms .

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWKITSNTDAEDT-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C=O)[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662147 | |

| Record name | 2-Nitro(~2~H_4_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-69-7 | |

| Record name | 2-Nitro(~2~H_4_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.